
2-(1-Methyl-5-nitroimidazolyl)-4,4-bis(hydroxymethyl)oxazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methyl-5-nitroimidazolyl)-4,4-bis(hydroxymethyl)oxazolidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
作用機序
The mechanism of action of 2-(1-Methyl-5-nitroimidazolyl)-4,4-bis(hydroxymethyl)oxazolidine is not fully understood. However, it has been proposed that the compound may exert its antitumor activity through the inhibition of DNA synthesis and cell division. It has also been suggested that its antimicrobial activity may be due to its ability to disrupt bacterial cell wall synthesis.
生化学的および生理学的効果
2-(1-Methyl-5-nitroimidazolyl)-4,4-bis(hydroxymethyl)oxazolidine has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, which is a programmed cell death mechanism. It has also been shown to reduce oxidative stress and inflammation in cells. Furthermore, it has been reported to have a protective effect on the liver and kidneys.
実験室実験の利点と制限
One of the advantages of using 2-(1-Methyl-5-nitroimidazolyl)-4,4-bis(hydroxymethyl)oxazolidine in lab experiments is its potent activity against cancer cells and bacteria. This makes it a useful tool for studying the mechanisms of tumor growth and bacterial infections. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2-(1-Methyl-5-nitroimidazolyl)-4,4-bis(hydroxymethyl)oxazolidine. One area of interest is its potential as a radioprotective agent, where it may be useful in protecting against radiation-induced damage in cancer patients undergoing radiation therapy. Another area of interest is its potential as an antimicrobial agent, where it may be useful in the treatment of bacterial infections. Furthermore, its potential as a therapeutic agent for liver and kidney diseases warrants further investigation.
合成法
The synthesis of 2-(1-Methyl-5-nitroimidazolyl)-4,4-bis(hydroxymethyl)oxazolidine involves the reaction of 2-(1-methyl-5-nitroimidazol-4-yl)ethanol with formaldehyde and subsequent cyclization with glyoxal. This method has been reported to yield the desired compound in good yields and high purity.
科学的研究の応用
2-(1-Methyl-5-nitroimidazolyl)-4,4-bis(hydroxymethyl)oxazolidine has shown potential applications in various areas of scientific research. It has been studied for its antitumor activity, where it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its antimicrobial activity, where it has been shown to have potent activity against Gram-positive bacteria. Furthermore, it has been investigated for its potential as a radioprotective agent, where it has been shown to protect against radiation-induced damage in cells.
特性
CAS番号 |
104445-28-5 |
|---|---|
製品名 |
2-(1-Methyl-5-nitroimidazolyl)-4,4-bis(hydroxymethyl)oxazolidine |
分子式 |
C9H14N4O5 |
分子量 |
258.23 g/mol |
IUPAC名 |
[4-(hydroxymethyl)-2-(1-methyl-5-nitroimidazol-2-yl)-1,3-oxazolidin-4-yl]methanol |
InChI |
InChI=1S/C9H14N4O5/c1-12-6(13(16)17)2-10-7(12)8-11-9(3-14,4-15)5-18-8/h2,8,11,14-15H,3-5H2,1H3 |
InChIキー |
WOIDLDGHYKJEER-UHFFFAOYSA-N |
SMILES |
CN1C(=CN=C1C2NC(CO2)(CO)CO)[N+](=O)[O-] |
正規SMILES |
CN1C(=CN=C1C2NC(CO2)(CO)CO)[N+](=O)[O-] |
同義語 |
2-(1-Methyl-5-nitroimidazolyl)-4,4-bis(hydroxymethyl)oxazolidine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



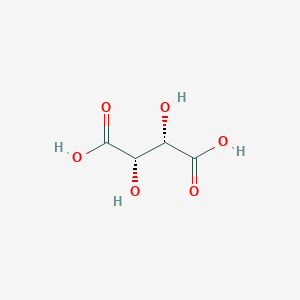
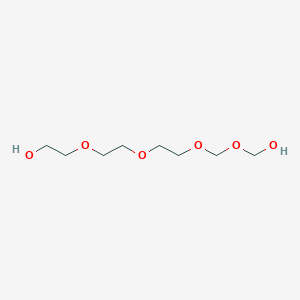
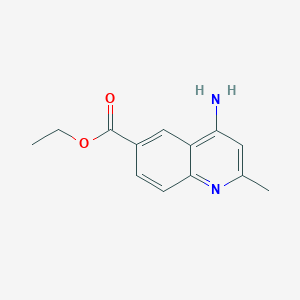
![1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B34820.png)
![2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone](/img/structure/B34824.png)
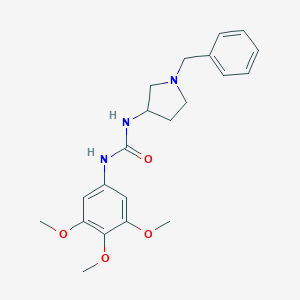
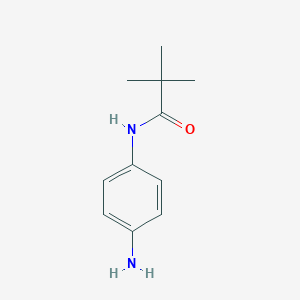
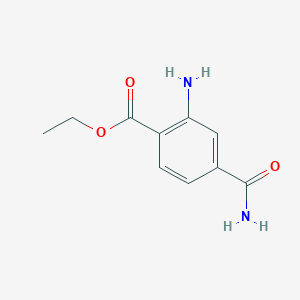
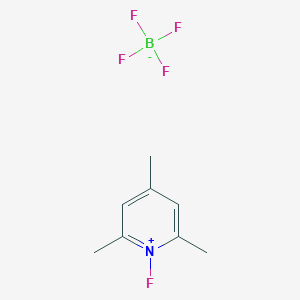
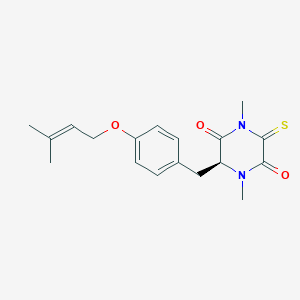
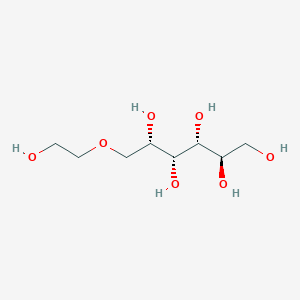
![(4E)-1-(4-bromophenyl)-4-[[2-[[(E)-[1-(4-bromophenyl)-4,5-dioxo-2-sulfanylidenepyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B34843.png)
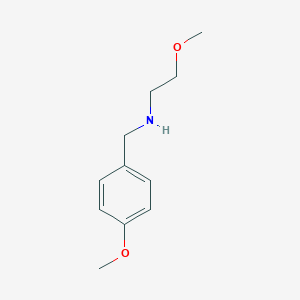
![Indeno[1,2-c]pyrrole-6,7-diol, 1,2,3,3a,8,8a-hexahydro-2-methyl-(9CI)](/img/structure/B34846.png)